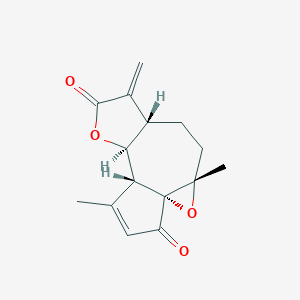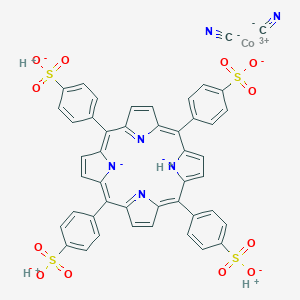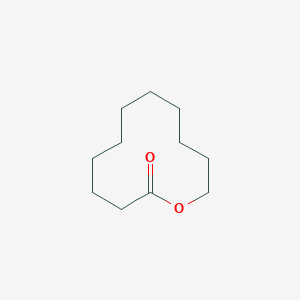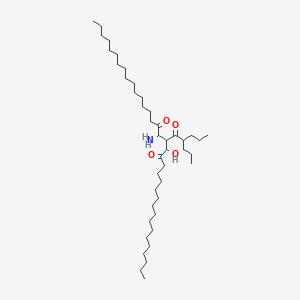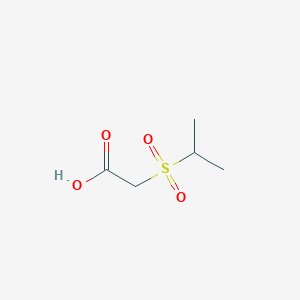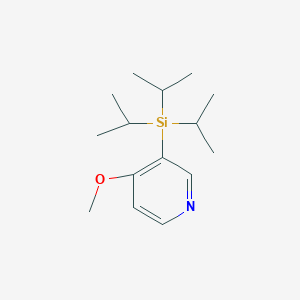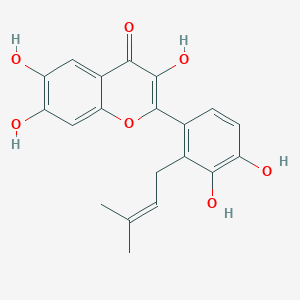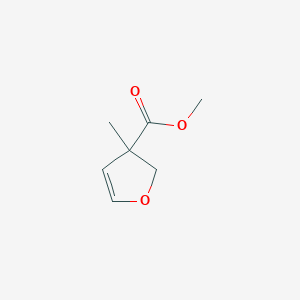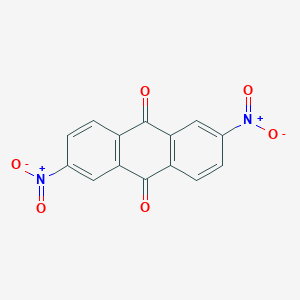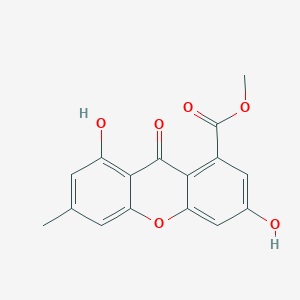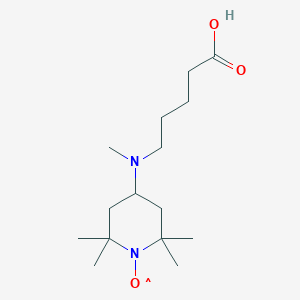
Ethyl N-(prop-2-enylcarbamothioyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(prop-2-enylcarbamothioyl)carbamate, also known as EPTC, is a herbicide that is widely used in agriculture. It is a pre-emergent herbicide, which means that it is applied to the soil before the crop is planted to prevent the growth of weeds. EPTC is an important tool for farmers to increase crop yield and reduce weed competition.
Mécanisme D'action
Ethyl N-(prop-2-enylcarbamothioyl)carbamate inhibits the activity of an enzyme called acetolactate synthase (ALS). ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting ALS, Ethyl N-(prop-2-enylcarbamothioyl)carbamate prevents the growth of weeds and allows the crop to grow without competition.
Effets Biochimiques Et Physiologiques
Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been shown to affect the metabolism of plants. It inhibits the biosynthesis of branched-chain amino acids, which leads to a reduction in protein synthesis. Ethyl N-(prop-2-enylcarbamothioyl)carbamate also affects the activity of other enzymes involved in plant metabolism, such as pyruvate dehydrogenase and citrate synthase.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-(prop-2-enylcarbamothioyl)carbamate is a useful tool for studying plant physiology and metabolism. It allows researchers to study the effects of herbicides on plant growth and development. However, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has limitations in lab experiments. It is toxic to humans and animals, and must be handled with care. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has a short half-life in soil, which limits its use in long-term experiments.
Orientations Futures
There are several future directions for research on Ethyl N-(prop-2-enylcarbamothioyl)carbamate. One area of interest is the development of new herbicides that target different enzymes involved in plant metabolism. Another area of research is the use of Ethyl N-(prop-2-enylcarbamothioyl)carbamate in combination with other herbicides to increase efficacy and reduce the development of herbicide-resistant weeds. Finally, there is a need for research on the environmental impact of Ethyl N-(prop-2-enylcarbamothioyl)carbamate and its potential effects on non-target organisms.
Conclusion:
Ethyl N-(prop-2-enylcarbamothioyl)carbamate is an important herbicide that is widely used in agriculture. It inhibits the activity of acetolactate synthase, which prevents the growth of weeds and allows the crop to grow without competition. Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been extensively studied for its herbicidal properties and its potential use in controlling invasive plant species. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate is a useful tool for studying plant physiology and metabolism. However, it has limitations in lab experiments and must be handled with care. Future research on Ethyl N-(prop-2-enylcarbamothioyl)carbamate will focus on the development of new herbicides, the use of Ethyl N-(prop-2-enylcarbamothioyl)carbamate in combination with other herbicides, and the environmental impact of Ethyl N-(prop-2-enylcarbamothioyl)carbamate.
Méthodes De Synthèse
Ethyl N-(prop-2-enylcarbamothioyl)carbamate can be synthesized through a reaction between ethyl isothiocyanate and propenylcarbamic acid. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops, including corn, soybeans, and wheat. Ethyl N-(prop-2-enylcarbamothioyl)carbamate has also been studied for its potential use in controlling invasive plant species. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been used as a tool to study the physiology of plant growth and development.
Propriétés
Numéro CAS |
136646-36-1 |
|---|---|
Nom du produit |
Ethyl N-(prop-2-enylcarbamothioyl)carbamate |
Formule moléculaire |
C7H12N2O2S |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
ethyl N-(prop-2-enylcarbamothioyl)carbamate |
InChI |
InChI=1S/C7H12N2O2S/c1-3-5-8-6(12)9-7(10)11-4-2/h3H,1,4-5H2,2H3,(H2,8,9,10,12) |
Clé InChI |
MXJYTANPVIRDRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=S)NCC=C |
SMILES canonique |
CCOC(=O)NC(=S)NCC=C |
Synonymes |
Carbamic acid, [(2-propenylamino)thioxomethyl]-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

